molecular formula C19H24FN5O2S B2664742 2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-63-8

2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2664742
CAS RN: 887219-63-8
M. Wt: 405.49
InChI Key: UXSGPCKOKSYGPB-UHFFFAOYSA-N
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Description

2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24FN5O2S and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity

The microwave-assisted synthesis of hybrid molecules containing thiazolo[3,2-b][1,2,4]triazol-6-ol frameworks has been investigated for their potential biological activities. Such compounds, including variants similar to the chemical structure , have shown antimicrobial, antilipase, and antiurease activities. This research demonstrates the utility of these compounds in developing new therapeutic agents with varied biological functions (Başoğlu et al., 2013).

Antagonist Activity Research

Compounds with structural similarities to 2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and tested for their antagonist activities against 5-HT2 and alpha 1 receptors. These studies are significant for understanding the therapeutic potential of such compounds in treating conditions related to these receptors, such as psychiatric disorders (Watanabe et al., 1992).

Synthesis and Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives, incorporating elements of the structure , has revealed compounds with significant antimicrobial properties. This research underscores the potential of such chemical structures in developing new antimicrobial agents, providing a basis for further drug discovery efforts (Bektaş et al., 2010).

Anti-inflammatory and Analgesic Properties

Studies on compounds containing thiazolo[3,2-b][1,2,4]triazol-6-ol frameworks have demonstrated notable analgesic and anti-inflammatory activities. These findings indicate the potential application of such compounds in developing new treatments for pain and inflammation, highlighting the versatility of this chemical structure in therapeutic applications (Tozkoparan et al., 2004).

properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-5-3-4-6-14(13)20)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGPCKOKSYGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.